Gitogenin diacetate

Description

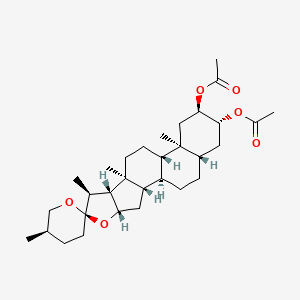

Gitogenin diacetate is a steroidal saponin derivative characterized by the acetylation of hydroxyl groups on the gitogenin backbone. Diacetates are esters formed by the reaction of alcohols or polyols with acetic acid, often enhancing lipophilicity, stability, or bioactivity compared to their parent compounds .

Properties

CAS No. |

3399-20-0 |

|---|---|

Molecular Formula |

C31H48O6 |

Molecular Weight |

516.7 g/mol |

IUPAC Name |

[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-acetyloxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate |

InChI |

InChI=1S/C31H48O6/c1-17-9-12-31(34-16-17)18(2)28-26(37-31)14-24-22-8-7-21-13-25(35-19(3)32)27(36-20(4)33)15-30(21,6)23(22)10-11-29(24,28)5/h17-18,21-28H,7-16H2,1-6H3/t17-,18+,21+,22-,23+,24+,25-,26+,27-,28+,29+,30+,31-/m1/s1 |

InChI Key |

DKNKURXYEOJDRI-UHNDFYHCSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)OC(=O)C)OC(=O)C)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)OC(=O)C)OC(=O)C)C)C)C)OC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Gitogenin diacetate can be synthesized from gitogenin through acetylation. The process involves refluxing gitogenin with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, resulting in the formation of this compound as long needles with a melting point of 251-254°C .

Industrial Production Methods

Industrial production of this compound involves the extraction of gitogenin from plant sources, followed by its chemical modification. The extraction process includes hydrolysis of plant saponins to release gitogenin, which is then purified and subjected to acetylation . The large-scale production requires optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Gitogenin diacetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its alcohol derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, where acetyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Gitogenin diacetate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various steroidal compounds.

Mechanism of Action

Gitogenin diacetate exerts its effects through multiple mechanisms:

Vascular Effects: It induces endothelium-dependent vasodilatation by acting on vascular M3 receptors.

Cardiac Effects: It affects cardiac M2 receptors, leading to a decrease in the rate and force of contractions.

Enzyme Inhibition: This compound inhibits enzymes such as UDP-glucuronosyltransferase 1A4 and α-glucosidase, which play roles in various metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Differences

- Core Backbone: Gitogenin diacetate (steroidal) vs. hematoxin diacetate (flavonoid-based) vs. NPGDA (neopentyl glycol-derived) . Diacetate fibers are polymer-based cellulose esters, differing significantly in macromolecular structure .

Reactivity :

- Biological Activity: DAF-FM diacetate and hematoxin diacetate are bioactive, acting as NO probes and kinase inhibitors, respectively .

Research Findings and Contrasts

Pharmacokinetics :

Industrial Use :

Critical Analysis of Evidence Gaps

- This compound-Specific Data: No direct studies on this compound were identified in the provided evidence. Its comparison relies on extrapolation from structurally related diacetates.

- Contradictions : Diacetate fibers exhibit lower alkaline resistance than triacetate , whereas NPGDA defies this trend due to its unique steric effects .

Q & A

Q. What are the established methods for synthesizing and characterizing Gitogenin diacetate in laboratory settings?

this compound synthesis typically involves acetylation of the parent compound using acetic anhydride or acetyl chloride under controlled conditions. Characterization requires techniques like nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. For oxidation reactions involving diacetate derivatives, iodobenzene diacetate has been utilized as an oxidizing agent in porphyrin synthesis, achieving 46% yield under optimized conditions . Ensure experimental protocols include detailed reagent ratios, reaction times, and purification steps to enhance reproducibility .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

Stability testing should include thermal gravimetric analysis (TGA) to determine decomposition temperatures (e.g., sodium diacetate decomposes above 150°C) and compatibility studies with acids, bases, and oxidizing agents, as diacetate compounds may react unpredictably under extreme conditions . Store this compound in airtight containers with desiccants to prevent hydrolysis, and monitor pH levels in aqueous solutions to avoid unintended degradation .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Use cell-based assays such as ROS detection with fluorescent probes (e.g., DCFH-DA, as applied in human blood cell studies) or cytokine profiling (e.g., IL-2, IFNγ) to evaluate immunomodulatory effects. For metabolic studies, combine 16S rDNA sequencing (as in murine gut microbiota research) with functional predictions like KEGG pathway analysis to link structural changes to metabolic shifts .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be systematically addressed?

Contradictions often arise from variability in experimental models or dosage regimes. For example, sodium diacetate at 0.3 g/(kg·d) in mice altered gut microbiota diversity (447 genera increased, 142 decreased) but raised obesity risks due to upregulated fatty acid synthesis. To resolve discrepancies:

- Conduct dose-response studies across multiple models (e.g., in vitro cell lines, ex vivo T-cell assays) .

- Apply multivariate statistical tools (e.g., D-optimal experimental design) to isolate confounding variables .

- Validate findings using orthogonal methods (e.g., metabolomics alongside transcriptomics) .

Q. What experimental design strategies mitigate challenges in studying this compound’s mechanism of action?

- Redox Signaling Studies : Use ROS-sensitive probes (e.g., DCFDA) paired with inhibitors (e.g., diphenyleneiodonium) to dissect oxidative pathways, as demonstrated in arsenic-UVA exposure research .

- T-Cell Modulation : Adapt functional assays from kinase inhibitor studies (e.g., dasatinib’s dose-dependent suppression of CD107a/b mobilization and cytokine production) to quantify immunotoxicity .

- Epigenetic Effects : Combine ChIP-seq with RNA sequencing to assess histone acetylation changes, leveraging this compound’s acetyl groups as potential epigenetic modifiers .

Q. How can researchers optimize data collection and analysis for high-throughput studies on this compound?

- Data Collection : Use electronic lab notebooks (ELNs) to standardize metadata (e.g., solvent polarity, temperature) and minimize human error .

- Statistical Analysis : Apply response surface methodology (RSM) or machine learning algorithms to identify nonlinear relationships between variables, as seen in ROS detection optimization .

- Reproducibility : Follow guidelines for supplemental data curation (e.g., Beilstein Journal’s requirements for compound characterization and raw data archiving) .

Data Contradiction Analysis Framework

Key Methodological Recommendations

- Synthesis : Document reaction conditions rigorously to enable replication .

- Bioactivity Testing : Use standardized positive/negative controls (e.g., PMA for ROS assays) .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.